Benzimidazole, 4,5,7-trichloro-2-(trifluoromethyl)-
Overview
Description
Benzimidazole, 4,5,7-trichloro-2-(trifluoromethyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For benzimidazole, 4,5,7-trichloro-2-(trifluoromethyl)-, the synthetic route may involve the following steps:
Condensation Reaction: The reaction of o-phenylenediamine with a suitable carboxylic acid derivative, such as trifluoroacetic acid, in the presence of a dehydrating agent like polyphosphoric acid.
Chlorination: Introduction of chlorine atoms at the 4, 5, and 7 positions can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Benzimidazole, 4,5,7-trichloro-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of partially or fully reduced benzimidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms, forming new derivatives with varied biological activities.
Scientific Research Applications
Benzimidazole, 4,5,7-trichloro-2-(trifluoromethyl)- has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential antiviral, anticancer, and antimicrobial properties.
Material Science: The compound is explored for its use in high-temperature proton exchange membrane fuel cells due to its thermal stability and proton conductivity.
Biological Studies: It serves as a tool in studying enzyme inhibition and protein interactions, given its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of benzimidazole, 4,5,7-trichloro-2-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antiviral or anticancer activities .
Comparison with Similar Compounds
Benzimidazole, 4,5,7-trichloro-2-(trifluoromethyl)- can be compared with other similar compounds, such as:
Benzimidazole, 4,5,6,7-tetrachloro-2-(trifluoromethyl)-: This compound has an additional chlorine atom, which may alter its chemical reactivity and biological activity.
Benzimidazole, 4,6,7-trichloro-2-(trifluoromethyl)-:
The unique combination of chlorine and trifluoromethyl groups in benzimidazole, 4,5,7-trichloro-2-(trifluoromethyl)- makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4,6,7-trichloro-2-(trifluoromethyl)-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl3F3N2/c9-2-1-3(10)5-6(4(2)11)16-7(15-5)8(12,13)14/h1H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFDYQZOXSAMSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=C1Cl)Cl)NC(=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl3F3N2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187552 | |
Record name | Benzimidazole, 4,5,7-trichloro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3393-59-7 | |
Record name | 4,6,7-Trichloro-2-(trifluoromethyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3393-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzimidazole, 4,5,7-trichloro-2-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003393597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazole, 4,5,7-trichloro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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